N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-21-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAZKTULBWIPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis : Compound 17, a structural analog with dual methoxyphenyl groups, was synthesized in 35% yield via standard oxalamide coupling . The absence of furan in this compound highlights the variability in substituent compatibility during synthesis.
- Functional Groups: The furan-3-yl ethyl group in the target compound may confer distinct electronic properties compared to pyridyl or isoindolinone moieties in analogs like S336 and GMC-3.
Flavor Enhancement
- S336: A potent umami agonist with worldwide regulatory approval (FEMA 4233). It reduces monosodium glutamate (MSG) use in sauces and snacks .
- Target Compound: While unconfirmed, the methoxyphenyl group may interact with taste receptors (e.g., hTAS1R1/hTAS1R3), similar to S336 .
Enzyme Inhibition and Toxicity
Antimicrobial Activity
- GMC Series: Isoindolinone-containing oxalamides (e.g., GMC-5) demonstrate in vitro antimicrobial properties, though the target compound’s furan group may alter efficacy .
Metabolic and Regulatory Profiles
- Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, suggesting stability in biological systems .
- Regulatory Status : S336 and related compounds are approved by FAO/WHO for food use, while the target compound’s safety would require evaluation of furan-related toxicity .
Biological Activity
N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a furan ring and a methoxyphenyl group linked through an oxalamide moiety. The synthesis typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate in dichloromethane at room temperature. The reaction is monitored via thin-layer chromatography until completion.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The structural components allow for significant hydrogen bonding and π-π interactions , which are essential for binding to biological macromolecules. These interactions can modulate enzyme or receptor activity, leading to diverse biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, the oxalamide derivatives have been investigated for their efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Compounds containing furan rings are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies and Experimental Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 10 | Apoptosis induction |
| Study B | HCT116 | 15 | Cell cycle arrest |
| Study C | A431 | 12 | Inhibition of proliferation |
These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.
Potential Applications in Drug Development
The unique structural characteristics of this compound make it a valuable candidate in drug design. Its ability to modulate enzyme activity can be harnessed in developing targeted therapies for cancer and inflammatory diseases. Ongoing research aims to elucidate the precise mechanisms of action and optimize the compound's pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
